(1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, commonly referred to as a hydrochloride salt, is a compound that serves as an impurity in the synthesis of the antidepressant sertraline. Its molecular formula is , with a molecular weight of 308.25 g/mol. The compound is classified as a serotonin reuptake inhibitor and has implications in pharmacological research and development.
This compound is sourced from various chemical suppliers and is primarily utilized in laboratories for research purposes related to antidepressants. It falls under the category of impurity reference materials, specifically associated with the synthesis of sertraline, which is used to treat depression and anxiety disorders. The compound's CAS number is 79559-98-1, and it is recognized under various classifications including antidepressants and serotonin modulators .
The synthesis of (1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. A common method includes:
The reaction conditions often require careful control of temperature and pH to optimize yield and purity. The use of solvents like dichloromethane or ethanol is common during these reactions to facilitate solubility and reaction kinetics.
The molecular structure of (1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be depicted using its SMILES notation: Cl.CN[C@H]1CC[C@@H](c2ccc(Cl)cc2)c3ccccc13. The InChI representation is:
The compound exhibits chirality at specific centers in its structure, which contributes to its pharmacological activity. The accurate mass calculated for this compound is approximately 307.0895 g/mol .
(1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions typical for amines and aromatic compounds:
The stability of this compound under different pH conditions must be assessed as it affects its reactivity and potential degradation pathways .
The mechanism of action for (1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine relates closely to its role as an impurity in sertraline synthesis. It functions by inhibiting the reuptake of serotonin in the brain:
Data indicates that alterations in serotonin levels are critical for mood regulation and anxiety reduction .
The compound appears as a white crystalline solid with a melting point that varies based on purity but generally falls within a defined range suitable for laboratory use.
Key chemical properties include:
The primary applications of (1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine are found in scientific research:
This compound plays a significant role in understanding the biochemical pathways associated with mood disorders and aids in the development of new therapeutic agents .
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: